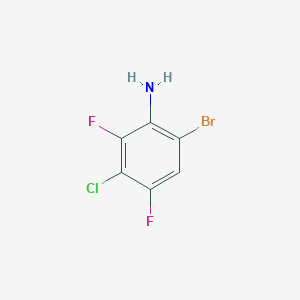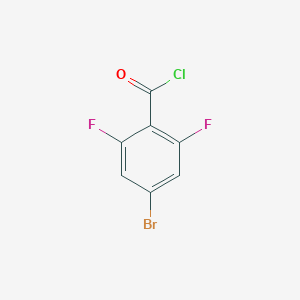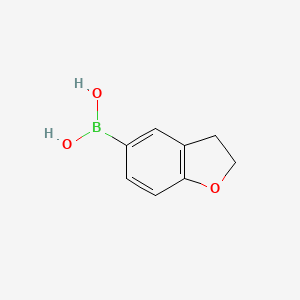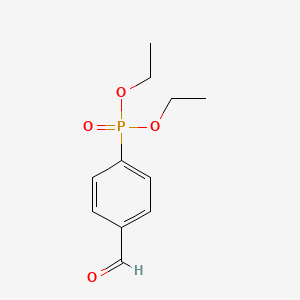
DIETHYL(4-FORMYLPHENYL)PHOSPHONATE
Overview
Description
DIETHYL(4-FORMYLPHENYL)PHOSPHONATE is an organic compound with the molecular formula C11H15O4P and a molecular weight of 242.21 g/mol . It is a phosphonate ester that features a formyl group attached to a phenyl ring, which is further bonded to a diethyl phosphonate group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
Diethyl (4-formylphenyl)phosphonate, also known as 4-diethoxyphosphorylbenzaldehyde, is a synthetic molecule that has been shown to interact with various targets. One such target is the enzyme Diacylglycerol acyltransferase/mycolyltransferase Ag85C found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the transfer of a mycoloyl residue from one molecule of alpha,alpha-trehalose monomycolate (TMM) to another TMM .
Mode of Action
The interaction of Diethyl (4-formylphenyl)phosphonate with its targets leads to various biochemical changes. For instance, when interacting with the enzyme Diacylglycerol acyltransferase/mycolyltransferase Ag85C, it catalyzes the transfer of a mycoloyl residue, leading to the formation of trehalose dimycolate (TDM) .
Biochemical Pathways
Diethyl (4-formylphenyl)phosphonate affects several biochemical pathways. It is involved in the cross-coupling reaction of aldehydes and formyl compounds . This compound has also been shown to reduce the redox potential in biomolecules, leading to an increase in reactivity . Furthermore, all known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond .
Pharmacokinetics
It is known that this compound is a small molecule with a molecular weight of 24221 g/mol .
Result of Action
The molecular and cellular effects of Diethyl (4-formylphenyl)phosphonate’s action are diverse. Its ability to reduce the redox potential in biomolecules increases their reactivity . Moreover, its interaction with the enzyme Diacylglycerol acyltransferase/mycolyltransferase Ag85C leads to the formation of trehalose dimycolate (TDM), a crucial component in the cell wall of Mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
Diethyl (4-formylphenyl)phosphonate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its notable interactions is with enzymes involved in redox reactions, where it helps to modulate the redox potential. This modulation can lead to increased reactivity of certain biomolecules, facilitating various biochemical processes. Additionally, diethyl (4-formylphenyl)phosphonate has been shown to interact with proteins that are involved in cellular signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of diethyl (4-formylphenyl)phosphonate on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, diethyl (4-formylphenyl)phosphonate can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and overall cell function. Additionally, its impact on cell signaling pathways can result in altered cellular responses to environmental changes, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, diethyl (4-formylphenyl)phosphonate exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, particularly enzymes involved in redox reactions. By binding to these enzymes, diethyl (4-formylphenyl)phosphonate can inhibit or activate their activity, leading to changes in the redox state of the cell. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl (4-formylphenyl)phosphonate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to diethyl (4-formylphenyl)phosphonate has been observed to result in sustained changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects highlight the importance of considering the stability and degradation of diethyl (4-formylphenyl)phosphonate in experimental designs .
Dosage Effects in Animal Models
The effects of diethyl (4-formylphenyl)phosphonate vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, diethyl (4-formylphenyl)phosphonate can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These findings underscore the importance of dosage considerations in the application of diethyl (4-formylphenyl)phosphonate in biochemical research .
Metabolic Pathways
Diethyl (4-formylphenyl)phosphonate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. This compound can influence metabolic flux by modulating the activity of key enzymes involved in redox reactions and other metabolic processes. Additionally, diethyl (4-formylphenyl)phosphonate can affect metabolite levels by altering the balance between different metabolic pathways, leading to changes in cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, diethyl (4-formylphenyl)phosphonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, where it can exert its biochemical effects. The transport and distribution of diethyl (4-formylphenyl)phosphonate are critical for its activity, as they determine the concentration and availability of the compound in different cellular regions .
Subcellular Localization
The subcellular localization of diethyl (4-formylphenyl)phosphonate plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, diethyl (4-formylphenyl)phosphonate may localize to the mitochondria, where it can influence mitochondrial function and redox balance. The precise localization of diethyl (4-formylphenyl)phosphonate is essential for its ability to modulate cellular processes and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
DIETHYL(4-FORMYLPHENYL)PHOSPHONATE can be synthesized through the reaction of diethyl phosphite with 4-formylbenzaldehyde under suitable conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction . The reaction typically proceeds at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the synthesis of diethyl (4-formylphenyl)phosphonate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of catalysts and advanced purification techniques ensures the production of high-quality diethyl (4-formylphenyl)phosphonate for various applications .
Chemical Reactions Analysis
Types of Reactions
DIETHYL(4-FORMYLPHENYL)PHOSPHONATE undergoes several types of chemical reactions, including:
Substitution: The phosphonate group can participate in substitution reactions, such as the Horner-Wadsworth-Emmons reaction, to form alkenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Base (e.g., triethylamine), aldehydes or ketones
Major Products Formed
Oxidation: 4-carboxyphenylphosphonate
Reduction: 4-(hydroxymethyl)phenylphosphonate
Substitution: Various alkenes depending on the reactants used
Scientific Research Applications
DIETHYL(4-FORMYLPHENYL)PHOSPHONATE has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-fluorophenyl)phosphonate
- Diethyl (4-methoxyphenyl)phosphonate
- Diethyl (4-nitrophenyl)phosphonate
Uniqueness
DIETHYL(4-FORMYLPHENYL)PHOSPHONATE is unique due to the presence of the formyl group, which imparts distinct reactivity compared to other substituted phenyl phosphonates. The formyl group allows for specific reactions such as oxidation to carboxylic acids and reduction to alcohols, which are not possible with other substituents like fluorine or methoxy groups .
Properties
IUPAC Name |
4-diethoxyphosphorylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O4P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJAWWYLJCTQNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378662 | |
| Record name | Diethyl (4-formylphenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72436-45-4 | |
| Record name | Diethyl (4-formylphenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


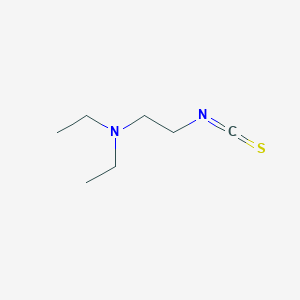
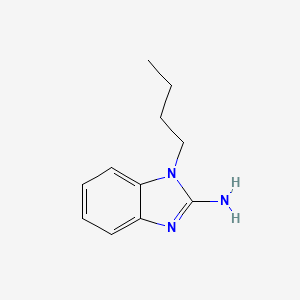
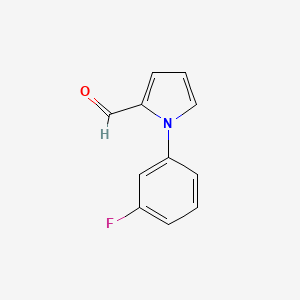

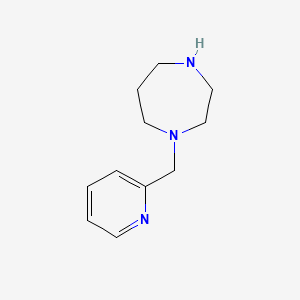
![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)
![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)
![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)
